molecular formula C14H12N4O3S B5795678 3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide

3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide

Cat. No.: B5795678
M. Wt: 316.34 g/mol
InChI Key: IHLRJODRVRDMEV-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a pyridinylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide typically involves multiple steps. One common approach is the nitration of 3-methylbenzamide to introduce the nitro group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of

Properties

IUPAC Name

3-methyl-4-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-7-10(4-5-12(9)18(20)21)13(19)17-14(22)16-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLRJODRVRDMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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